molecular formula C38H28Cl4O2P2 B14087179 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]

1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]

Cat. No.: B14087179
M. Wt: 720.4 g/mol
InChI Key: UKTQXACZIYOTRN-UHFFFAOYSA-N
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Description

1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]: is a complex organophosphorus compound It is characterized by its biphenyl backbone with dimethoxy substituents and bis(4-chlorophenyl)phosphine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and a suitable boronic acid derivative.

    Introduction of Phosphine Groups: The bis(4-chlorophenyl)phosphine groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphines with various functional groups.

Scientific Research Applications

1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.

    Industrial Chemistry: It is used in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The biphenyl backbone and phosphine groups provide steric and electronic properties that enhance the efficiency and selectivity of the catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methoxyphenyl)phosphine]
  • 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methylphenyl)phosphine]

Uniqueness

1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] is unique due to the presence of chlorophenyl groups, which impart distinct electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable ligand in catalysis and other applications.

Properties

Molecular Formula

C38H28Cl4O2P2

Molecular Weight

720.4 g/mol

IUPAC Name

[2-[2-bis(4-chlorophenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-chlorophenyl)phosphane

InChI

InChI=1S/C38H28Cl4O2P2/c1-43-33-5-3-7-35(45(29-17-9-25(39)10-18-29)30-19-11-26(40)12-20-30)37(33)38-34(44-2)6-4-8-36(38)46(31-21-13-27(41)14-22-31)32-23-15-28(42)16-24-32/h3-24H,1-2H3

InChI Key

UKTQXACZIYOTRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)OC

Origin of Product

United States

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